
SGK1 inhibitor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
血清和糖皮质激素调节激酶 1 (SGK1) 抑制剂是一类专门抑制 SGK1 活性的化合物,SGK1 是一种丝氨酸/苏氨酸蛋白激酶。SGK1 在各种细胞过程中发挥着至关重要的作用,包括离子转运、细胞存活和增殖。 它参与调节多种信号转导途径,并与多种疾病的发生发展有关,包括癌症、高血压和糖尿病 .
准备方法
合成路线和反应条件: SGK1 抑制剂的合成通常涉及多个步骤,包括核心结构的形成以及增强抑制活性的功能基团的引入。常见的合成路线包括:
核心结构的形成: SGK1 抑制剂的核心结构通常涉及杂环化合物,如吡唑、嘧啶和吲唑。这些核心结构是通过环化反应合成的。
工业生产方法: SGK1 抑制剂的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 诸如高通量筛选和组合化学等技术被用于识别有效的抑制剂,然后将其放大生产 .
化学反应分析
反应类型: SGK1 抑制剂会经历各种化学反应,包括:
氧化: 引入氧原子形成氧化物或氢氧化物。
还原: 除去氧原子或添加氢原子形成还原化合物。
常见试剂和条件:
氧化: 在酸性或碱性条件下使用高锰酸钾或过氧化氢等试剂。
还原: 在无水条件下使用氢化铝锂或硼氢化钠等试剂。
科学研究应用
Oncology Applications
SGK1 has been implicated in the progression of various cancers, including colorectal cancer, prostate cancer, and glioblastoma. Inhibiting SGK1 can suppress tumor growth and metastasis through several mechanisms.
Colorectal Cancer
Research has shown that SGK1 promotes colorectal cancer cell proliferation and migration while inhibiting apoptosis induced by chemotherapeutic agents like 5-fluorouracil. Inhibition of SGK1 using compounds such as GSK650394 or its analog QGY-5-114-A significantly reduces tumor growth in vitro and in vivo models. These inhibitors increase p27 expression, a cyclin-dependent kinase inhibitor, which leads to decreased cell proliferation .
Study | Inhibitor Used | Effect on Tumor Growth | Mechanism |
---|---|---|---|
Frontiers (2020) | GSK650394 | Reduced growth | Increased p27 expression |
Nature (2017) | GSK650394 | Suppressed tumor development | Inhibition of cell migration and survival |
JCancer (2020) | QGY-5-114-A | More effective than GSK650394 | Lower IC50 value, enhanced anti-tumor effects |
Prostate Cancer
In prostate cancer models, SGK1 inhibition has been shown to decrease cell viability and promote apoptosis. Studies indicate that SGK1 inhibitors can significantly reduce the invasion and migration capabilities of prostate cancer cells by downregulating matrix metalloproteinases associated with epithelial-to-mesenchymal transition .
Glioblastoma
The this compound SI113 has demonstrated efficacy in glioblastoma by reducing cell viability and clonogenic capabilities. It induces endoplasmic reticulum stress leading to apoptosis in cancer cells .
Neurodegenerative Diseases
Recent studies have highlighted the potential of SGK1 inhibitors in treating neurodegenerative conditions such as Parkinson's disease. Inhibition of SGK1 in glial cells has been shown to alleviate symptoms by suppressing glial inflammation and enhancing neurotrophic support .
Condition | Inhibitor Used | Effect |
---|---|---|
Parkinson's Disease | SI113 | Ameliorated symptoms |
Neuroinflammation | EMD638683 | Reduced inflammatory markers |
Cardiovascular Applications
SGK1 also plays a role in cardiovascular diseases, particularly those related to obesity. Inhibition of SGK1 has been associated with reduced expression of pro-fibrotic factors, suggesting its potential as a therapeutic target for preventing obesity-related atrial fibrillation .
Case Study 1: Colorectal Cancer Treatment
A study involving colorectal cancer xenograft models demonstrated that administration of GSK650394 resulted in significant tumor shrinkage compared to control groups. The mechanism involved upregulation of p27 protein levels, which inhibited cell cycle progression .
Case Study 2: Neuroprotection in Parkinson's Disease
In a model of Parkinson's disease, the use of SGK1 inhibitors reduced glial activation markers and improved motor function outcomes in treated animals compared to untreated controls, indicating a protective effect against neurodegeneration .
作用机制
SGK1 抑制剂通过与 SGK1 的活性位点结合发挥作用,从而阻止其磷酸化和活化。这种抑制会破坏由 SGK1 调节的下游信号通路,从而导致细胞存活、增殖和离子转运减少。 SGK1 抑制剂的分子靶点包括参与细胞稳态的各种离子通道、转运蛋白和转录因子 .
相似化合物的比较
SGK1 抑制剂与其他类似的化合物进行比较,例如蛋白激酶 B (AKT) 和蛋白激酶 C (PKC) 抑制剂,它们也属于 AGC 激酶家族。虽然 SGK1 抑制剂与这些化合物具有结构相似性,但它们对 SGK1 表现出独特的结合亲和力和特异性。类似的化合物包括:
AKT 抑制剂: 靶向蛋白激酶 B,用于癌症治疗。
PKC 抑制剂: 靶向蛋白激酶 C,用于治疗各种疾病
SGK1 抑制剂在特异性靶向 SGK1 方面的独特性,使其成为研究 SGK1 相关通路和开发靶向治疗方法的宝贵工具。
生物活性
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and apoptosis. Its dysregulation is implicated in several diseases, particularly cancer. This article delves into the biological activity of SGK1 inhibitors, exploring their mechanisms of action, therapeutic potential, and recent research findings.
Overview of SGK1
SGK1 belongs to the AGC family of kinases and is activated through phosphorylation by upstream signaling pathways, primarily the phosphoinositide 3-kinase (PI3K) pathway. It regulates multiple cellular functions by modulating various downstream targets, including transcription factors and ion channels. Overexpression of SGK1 has been linked to metabolic disorders, cancer progression, and resistance to chemotherapy.
SGK1 inhibitors function by disrupting the kinase's activity, leading to altered cellular signaling pathways. The inhibition of SGK1 can induce apoptosis in cancer cells, reduce cell proliferation, and enhance the efficacy of chemotherapeutic agents. Notably, SGK1 inhibitors have demonstrated potential in various cancer models by:
- Regulating Cell Cycle : Inhibition of SGK1 increases p27 expression, promoting G1 phase arrest in colorectal cancer cells .
- Enhancing Chemotherapy Sensitivity : SGK1 inhibition has been shown to sensitize tumor cells to drugs like 5-fluorouracil (5-FU) by reversing drug resistance mechanisms .
Recent Research Findings
Recent studies have identified novel compounds that act as SGK1 inhibitors through various screening methods. For instance:
- A study screened 29,158 compounds and identified 28 potential inhibitors of SGK1. Among these, hit15 exhibited a significant inhibition rate of 44.79% at a concentration of 10 µM .
- Another investigation developed a new analog of GSK650394, which showed improved inhibitory potency against colorectal cancer cells with an IC50 value of 122.9 µM .
Colorectal Cancer
In colorectal cancer (CRC), SGK1 has been shown to promote tumor growth and survival. Inhibition of SGK1 using shRNA or small-molecule inhibitors resulted in reduced tumor proliferation and increased apoptosis in xenograft models . Additionally, the expression levels of p27 were found to correlate with SGK1 activity, suggesting a potential biomarker for therapeutic response.
Multiple Myeloma
In multiple myeloma cell lines, SGK1 overexpression was associated with resistance to bortezomib-induced apoptosis. Lower levels of SGK1 expression correlated with better patient outcomes following treatment with bortezomib . This highlights the importance of targeting SGK1 to enhance therapeutic efficacy in resistant cancers.
Data Table: Summary of Key Studies on SGK1 Inhibitors
常见问题
Basic Research Questions
Q. What experimental approaches are used to identify SGK1-regulated pathways in neuronal cells?
Transcriptomic profiling via RNA sequencing (RNA-seq) combined with differential gene expression (DEG) analysis is a primary method. For example, in PC12 neuronal cells treated with GSK650394 (SGK1 inhibitor), 675 DEGs at 48 hours and 2,152 DEGs at 72 hours were identified, revealing pathways like vascular development and neuronal function regulation. Validation via qPCR, Western blot, and GEPIA2 correlation analysis strengthens findings .
Q. Which pharmacological inhibitors are validated for SGK1 inhibition in preclinical models?
- GSK650394 : IC50 = 13 nM; used in prostate cancer, breast cancer metastasis, and neuronal studies .
- EMD638683 : IC50 = 3 μM; tested in colon cancer and tauopathy models .
- Herbacetin (HBT) : Novel flavonoid inhibitor with efficacy in cardiac hypertrophy models . Selectivity varies; GSK650394 shows 30-fold selectivity for SGK1 over IGF1R and AKT isoforms, necessitating kinase profiling assays to confirm specificity .
Q. How is SGK1 inhibition validated at the molecular level?
Key techniques include:
- Kinase activity assays : Scintillation proximity assays (SPA) measure IC50 values .
- Western blotting : Detects phosphorylation changes in downstream targets (e.g., FoxO1, GSK3β) .
- Gene enrichment analysis : Identifies pathways enriched in DEGs post-inhibition (e.g., KEGG pathway mapping) .
Advanced Research Questions
Q. How does SGK1 inhibition synergize with PI3K/AKT pathway inhibitors in cancer therapy?
SGK1 sustains mTORC1 activity independently of PI3K, enabling resistance to PI3K inhibitors in NSCLC. Co-administration of SGK1 inhibitors (e.g., GSK650394) with PI3K blockers disrupts this bypass mechanism, enhancing apoptosis. Preclinical data show reduced tumor growth in PI3K-resistant models .
Q. What strategies mitigate off-target effects of SGK1 inhibitors in kinase studies?
- Kinase profiling panels : Assess selectivity across >50 kinases to identify cross-reactivity (e.g., GSK650394’s activity against ROCK and JAK isoforms) .
- Structural optimization : Modifying hydroxyl groups in flavonoid inhibitors (e.g., Herbacetin) improves SGK1 binding specificity .
Q. How do time-dependent transcriptional changes influence this compound dosing regimens?
In PC12 cells, DEGs increased from 675 (48h) to 2,152 (72h) post-GSK650394 treatment, suggesting prolonged inhibition amplifies pathway modulation. Dose-response studies should balance efficacy (e.g., apoptosis induction) with toxicity (e.g., oxidative stress) .
Q. What mechanisms link SGK1 inhibition to radiotherapy sensitization?
SGK1 protects cells from radiation-induced oxidative stress. Combining SGK1 inhibitors (e.g., SI113) with γ-irradiation in glioblastoma models enhances ROS-mediated apoptosis by blocking SGK1-dependent recovery pathways. Dynamic p53/BAX/APAF1 protein fluctuations underpin this synergy .
Q. How do SGK1 dynamics affect cardiac hypertrophy progression?
SGK1 promotes cytoplasmic retention of p27, suppressing hypertrophy. Herbacetin inhibits SGK1, increasing nuclear FoxO1, which downregulates oxidative stress markers (e.g., NOX4). In vivo, HBT reduced ISO-induced hypertrophy by 40% in mice .
属性
IUPAC Name |
N-[4-(3-amino-2H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2,3-dichlorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N6O2S/c18-11-2-1-3-13(14(11)19)28(26,27)25-10-6-4-9(5-7-10)12-8-21-15-16(20)23-24-17(15)22-12/h1-8,25H,(H3,20,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNNXCKHRKSGSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=NNC(=C4N=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。